Cas no 89151-44-0 (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate structure
89151-44-0 structure
Product Name:tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Número CAS:89151-44-0
MF:C12H23NO3
Megavatios:229.315923929214
MDL:MFCD03427086
CID:61232
PubChem ID:854140
Update Time:2025-06-07

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • N-Boc-4-Piperidineethanol
    • N-(tert-Butoxycarbonyl)-4-piperidineethanol
    • 4-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1-BOC-4-(2-HYDROXYETHYL)PIPERIDINE
    • 2-(3-(benzylaMino)oxetan-3-yl)ethanol
    • Boc-4-(2-hydroxyethyl) piperidine
    • N-BOC-4-piperidine-β-ethanol
    • N-tert-Butoxycarbonyl-4-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • Boc-2-(4-piperidyl) ethanol
    • 1-Boc-4-(2-hydroxy-ethyl)-piperidine
    • 1,1-Dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • 1-tert-Butoxycarbonyl-4-(2-hydroxyethyl)piperidine
    • 1-tert-Butoxycarbonyl-4-piperidineethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidinyl)ethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidyl)ethanol
    • 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]ethanol
    • 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]ethanol
    • 4-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-Hydroxyethyl)-1-(tert-butoxycarbonyl)piperidine
    • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • N-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • N-Boc-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • tert-Butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethanol
    • tert-butyl 4-(2hydroxyethyl)piperidine-1-carboxylate
    • STL555024
    • t-butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 89151-44-0
    • 1-(tert-Butoxycarbonyl)piperidine-4-ethanol
    • 4-(2-hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • CS-M1539
    • 1-t-Butyloxycarbonyl-4-(2-hydroxyethyl)piperidine
    • AC-29348
    • 1-t-butoxycarbonyl-4-hydroxyethylpiperidine
    • 4-(2-HYDROXYETHYL)PIPERIDINE, N-BOC PROTECTED
    • 1-t-butoxycarbonyl-4-(2-hydroxyethyl) piperidine
    • DTXSID30357554
    • t-butyl 4-(2-hydroxyethyl)piperidin-1-carboxylate
    • 1-Piperidinecarboxylicacid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
    • 2-(1-tert-butoxycarbonylpiperidin-4-yl)ethanol
    • 2-(N-tert-butyloxycarbonyl-4-piperidyl)ethanol
    • 4-(2-hydroxyethyl)-1-tert-butoxycarbonylpiperidine
    • CHEMBL5305244
    • BBL101228
    • 1-PIPERIDINECARBOXYLIC ACID, 4-(2-HYDROXYETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • PB33688
    • SCHEMBL310405
    • TS-00599
    • 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine
    • 1-t-Butyloxycarbonyl-4-hydroxyethylpiperidine
    • tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate
    • 2-(N-BOC-PIPERIDIN-4-YL)ETHANOL
    • 1-(tert-butoxycarbonyl)piperidin -4-ethanol
    • t-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • N-Boc-4-(2-hydroxyethyl)piperidine
    • N-Boc-4-(2-hydroxy-ethyl)-piperidine
    • N-tert-butoxycarbonyl-2-(4-piperidinyl)ethanol
    • 4-(2-Hydroxyeth-1-yl)-1-tert-butoxycarbonylpiperidine
    • EN300-154218
    • tert-Butyl 4-(hydroxyethyl)piperidine-1-carboxylate
    • STR09751
    • AKOS005258053
    • YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • 4-(2-hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidine-carboxylate
    • t-butyl 4-(2-hydroxyethyl)tetrahydro-pyridine-1(2H)-carboxylate
    • N-Boc-4-piperidine-ethanol
    • 4-(2-hydroxy-1-ethyl)-1-tert-butoxycarbonyl-piperidine
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)-piperidine
    • 1-(t-butyloxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • MFCD03427086
    • N-Boc-4-piperidineethanol, 97%
    • SY002535
    • 4-(2-hydroxyethyl)-1-(t-butoxycarbonyl)-piperidine
    • J-524597
    • N-Boc-4-piperidine ethanol
    • N-BOC-2-(piperidin-4-yl)ethanol
    • tert-butyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)-piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • MDL: MFCD03427086
    • Renchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
    • Clave inchi: YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCC(CCO)CC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 229.16800
  • Masa isotópica única: 229.16779360g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 5
  • Complejidad: 227
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 49.8Ų

Propiedades experimentales

  • Color / forma: Colorless to Yellow Liquid
  • Denso: 1.043 g/mL at 25 °C(lit.)
  • Punto de ebullición: 120-150 °C/0.5 mmHg(lit.)
  • Punto de inflamación: 华氏:>230 °F
    摄氏:>110 °C
  • índice de refracción: n20/D 1.4730(lit.)
  • PSA: 49.77000
  • Logp: 1.95380
  • Disolución: 未确定

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H332-H335
  • Declaración de advertencia: P261;P352;P280;P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Sealed in dry,2-8°C

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A129006296-25g
N-Boc-4-Piperidineethanol
89151-44-0 95%
25g
$155.40 2023-08-31
Alichem
A129006296-100g
N-Boc-4-Piperidineethanol
89151-44-0 95%
100g
$432.60 2023-08-31
Fluorochem
048693-1g
N-Boc-4-Piperidineethanol
89151-44-0 97%
1g
£16.00 2022-02-28
Fluorochem
048693-5g
N-Boc-4-Piperidineethanol
89151-44-0 97%
5g
£40.00 2022-02-28
Fluorochem
048693-10g
N-Boc-4-Piperidineethanol
89151-44-0 97%
10g
£60.00 2022-02-28
AstaTech
56416-5/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
5g
$38 2023-09-17
AstaTech
56416-25/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
25g
$105 2023-09-17
AstaTech
56416-100/G
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 97%
100g
$424 2023-09-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015958-1g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0 98%
1g
¥26 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015958-5g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0 98%
5g
¥90 2024-05-21

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
Referencia
Synthesis of Quinuclidines by Intramolecular Silver-Catalysed Amine Additions to Alkynes
Breman, Arjen C.; Ruiz-Olalla, Andrea; van Maarseveen, Jan H.; Ingemann, Steen; Hiemstra, Henk, European Journal of Organic Chemistry, 2014, 2014(33), 7413-7425

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 h, 23 °C
Referencia
A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer
Mi, Yuan; Corey, E. J., Tetrahedron Letters, 2006, 47(15), 2515-2516

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 1 h, 0 °C; 16 h, rt
Referencia
N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist
Kitbunnadaj, Ruengwit; Hashimoto, Takeshi; Poli, Enzo; Zuiderveld, Obbe P.; Menozzi, Alessandro; et al, Journal of Medicinal Chemistry, 2005, 48(6), 2100-2107

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Ethanol ;  1 h, reflux
Referencia
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent
Du, Fangyu; Zhou, Qifan; Fu, Yang; Zhao, Hanqi; Chen, Yuanguang; et al, New Journal of Chemistry, 2019, 43(17), 6549-6554

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 min, 10 - 23 °C; overnight, rt
Referencia
Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent
Kurasawa, Osamu ; Miyazaki, Tohru; Homma, Misaki; Oguro, Yuya; Imada, Takashi; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1084-1104

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
Referencia
Chemo- and regioselective direct functional group installation through catalytic hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds
Li, Zhao; Yazaki, Ryo; Ohshima, Takashi, Organic Letters, 2016, 18(14), 3350-3353

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 16 h, rt
Referencia
En Route to a Practical Primary Alcohol Deoxygenation
Dai, Xi-Jie; Li, Chao-Jun, Journal of the American Chemical Society, 2016, 138(16), 5433-5440

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  overnight, rt
Referencia
Orthogonal C-O Bond Construction with Organogermanes
Dahiya, Amit; Gevondian, Avetik G.; Schoenebeck, Franziska, Journal of the American Chemical Society, 2023, 145(14), 7729-7735

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, 50 °C
Referencia
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Raw materials

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Preparation Products

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Número de pedido:A843074
Estado del inventario:in Stock
Cantidad:100g/500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:58
Precio ($):177.0/886.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
A843074
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):177.0/886.0